molecular formula C10H7NO2S B1625066 3-(2-Nitrophenyl)thiophene CAS No. 96919-48-1

3-(2-Nitrophenyl)thiophene

Cat. No. B1625066
CAS RN: 96919-48-1
M. Wt: 205.23 g/mol
InChI Key: GXUWDORJDTWORO-UHFFFAOYSA-N
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Description

“3-(2-Nitrophenyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can be tuned over a wide range through chemical or architecture modification .


Chemical Reactions Analysis

Thiophene derivatives show high reactivity due to the presence of the sulfur atom in the five-membered ring . The oxidation reaction between thiophene and hydroperoxyl radical is one of the known reactions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Optical Properties and Solid-State Emission

  • 3-(2-Nitrophenyl)thiophene derivatives have been studied for their influence on the optical properties of poly(thiophene)s. Research shows that nitro groups on these compounds can completely quench fluorescence in the solid state, highlighting their potential in tuning optical and photophysical properties in materials science (Li, Vamvounis, & Holdcroft, 2002).

Synthesis and Electronic Properties

  • Studies have focused on synthesizing thieno[3,2-b]thiophenes with nitrophenyl groups and analyzing their absorbance and electronic properties. This research is significant for developing materials with specific optical and electronic characteristics, where the nitrophenyl group plays a crucial role in modulating these properties (Capan, Veisi, Gören, & Ozturk, 2012).

Vibrational Spectra and DFT Simulations

  • The vibrational spectra and density functional theory (DFT) simulations of nitrophenyl thiophene derivatives have been a subject of research. This work is important for understanding the molecular structure and electronic behavior of these compounds, contributing to material science and molecular engineering (Balakit et al., 2017).

Synthesis Approaches

  • Research has been conducted on developing new synthesis approaches for 3-nitro-2-substituted thiophenes, which is crucial for creating various thiophene derivatives efficiently and cleanly. Such studies are vital for advancing organic synthesis methods (O' Connor et al., 2010).

Conformational Polymorphism

  • The conformational polymorphism of thiophene derivatives, including 3-(2-Nitrophenyl)thiophene, has been explored. This research is key in pharmaceutical and material sciences for understanding how molecular conformations affect the properties of a substance (Yu et al., 2000).

Solid-State NMR and Structure Analysis

  • Solid-state nuclear magnetic resonance (NMR) and electronic structure calculations have been applied to study the molecular structure of thiophene derivatives. This type of research aids in the detailed understanding of molecular structures, which is crucial in material science and pharmaceuticals (Smith, Xu, & Raftery, 2006).

Biological Activities and DNA Binding Studies

  • The biological activities and DNA-binding properties of nitrosubstituted thioureas, including those derived from 3-(2-Nitrophenyl)thiophene, have been investigated. This research is significant in the field of biochemistry and pharmacology, providing insights into the interaction of these compounds with biological systems (Tahir et al., 2015).

Safety And Hazards

Thiophene is highly flammable and harmful if swallowed. It causes serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-(2-nitrophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUWDORJDTWORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463705
Record name Thiophene, 3-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)thiophene

CAS RN

96919-48-1
Record name Thiophene, 3-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K Görlitzer, B Gabriel, P Frohberg… - Die Pharmazie-An …, 2004 - ingentaconnect.com
Thieno [2, 3-c] quinolines–synthesis and biological investigation pH-Dependant reduction of the methyl 3-(2-nitrophenyl) thiophene-2-carboxylate (3), obtained by Suzuki cross-…
Number of citations: 16 www.ingentaconnect.com
K Goerlitzer, B Gabriel, P Frohberg, I Wobst… - Die …, 2004 - europepmc.org
pH-Dependant reduction of the methyl 3-(2-nitrophenyl) thiophene-2-carboxylate (3), obtained by Suzuki cross-coupling of the methyl 3-iodothiophene-2-carboxylate with 2-nitrophenyl …
Number of citations: 3 europepmc.org
F Baert, C Cabanetos, M Allain, V Silvestre… - Organic …, 2016 - ACS Publications
Small push–pull molecules were synthesized in high yields by connecting a N-methyl or N-phenyl substituted thieno[2,3-b]indole electron-donating block directly to a 2,2-dicyanovinyl or …
Number of citations: 55 pubs.acs.org
R Engqvist, A Javaid, J Bergman - European Journal of …, 2004 - Wiley Online Library
We report a total synthesis of the alkaloid thienodolin (1a), as well as its 5‐chloro isomer 1b and its unsubstituted analogue 1c, in three steps from the corresponding oxindoles 8a−c. …
MZ Wang, H Xu, Q Feng, LZ Wang… - Journal of agricultural …, 2009 - ACS Publications
A series of novel analogues of pyrrolnitrin containing a thiophene moiety were designed and synthesized by a facile method, and their structures were characterized by 1 H nuclear …
Number of citations: 14 pubs.acs.org
A Krutosíková, T Gracza - 2008 - Springer
This chapter is devoted to recent progress in the chemistry of the 5:5 fused heterocyclic systems. There are four possible modes of 5:5 fusions of the simple five-membered heterocycles …
Number of citations: 0 link.springer.com
F Ferretti, DR Ramadan, F Ragaini - ChemCatChem, 2019 - Wiley Online Library
Nitroarenes are the entry point for the production of most nitrogen‐containing aromatic compounds. Thus, any transformation that leads directly from them to the final product allows …
A Krutošíková, T Gracza - Aromaticity in Heterocyclic Compounds, 2009 - Springer
This chapter is devoted to recent progress in the chemistry of the 5:5 fused heterocyclic systems. There are four possible modes of 5:5 fusions of the simple five-membered heterocycles …
Number of citations: 1 link.springer.com
X Chen, L Zhou, Y Li, T Xie, S Zhou - The Journal of Organic …, 2014 - ACS Publications
An efficient method for synthesis of useful biaryl building blocks containing 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl moieties was provided through cross-coupling reactions of aryl …
Number of citations: 70 pubs.acs.org
DRM Ramadan - 2021 - air.unimi.it
Università degli Studi di Milano Page 1 Università degli Studi di Milano Doctorate School of Chemical Sciences and Technologies Department of Chemistry PhD Course in Chemical …
Number of citations: 2 air.unimi.it

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